1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
Description
Morpholine Component
The morpholine ring (C₄H₉NO) contributes hydrogen-bond acceptor capacity via its oxygen atom and hydrophilicity due to its polar nature. In this compound, the morpholine ring is sulfonylated, converting its amine group into a sulfonamide (-N-SO₂-) linkage. This modification enhances metabolic stability compared to unmasked amines.
Piperidine Component
The piperidine ring (C₅H₁₁N) provides a basic amine group at the 4-position, which is protonated in the hydrochloride salt form. Piperidine’s chair conformation allows optimal spatial positioning of the sulfonamide and amine groups for target binding.
Structural Synergy
The fusion of these scaffolds creates a dual heterocyclic system with balanced lipophilicity (logP ≈ 1.2–1.5, estimated) and polarity. The sulfonyl group acts as a rigid spacer, preventing steric clashes between the rings while maintaining electronic conjugation.
Comparative Analysis with Sulfonylated Piperidine Derivatives
Sulfonylated piperidines are a well-studied class of compounds. The structural and functional differences between This compound and related derivatives are summarized below:
Key Differentiators:
- Heterocyclic vs. Aromatic Sulfonyl Groups : Unlike phenylsulfonyl derivatives, the morpholine-sulfonyl group introduces a second nitrogen-oxygen heterocycle, improving water solubility and hydrogen-bonding potential.
- Salt Form : The hydrochloride salt enhances crystallinity and bioavailability compared to free-base analogs.
- Conformational Rigidity : The morpholine ring restricts rotational freedom around the sulfonamide bond, potentially improving target selectivity.
Properties
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S.ClH/c10-9-1-3-11(4-2-9)16(13,14)12-5-7-15-8-6-12;/h9H,1-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIIFMHKXGOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-80-1 | |
| Record name | 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis Process:
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reaction of 1-benzyl-4-piperidone with morpholine in toluene, heating to 110°C, removal of water by knockout drum | 110°C, 2 hours, toluene solvent | 87-89 (for intermediate) |
| 2 | Hydrogenation using Raney nickel catalyst under 10 kg/cm² hydrogen pressure at 50°C for 36 hours | 50°C, 36 h, 10 kg/cm² H₂ pressure | - |
| 3 | Filtration and washing with ethanol, evaporation, then addition of 36% HCl to precipitate the dihydrochloride salt | Room temp, stirring 30 min | - |
| 4 | pH adjustment with potassium carbonate in t-butanol to >11, heating at 60°C for 30 min | 60°C, 30 min | - |
| 5 | Final hydrogenation with 10% Pd/C catalyst at 40 kg/cm² hydrogen pressure, 50°C for 8 hours | 50°C, 8 h, 40 kg/cm² H₂ pressure | 89-92 (final product) |
This method yields high purity and high yield products with mild reaction conditions and safety suitable for industrial production.
Reaction Analysis and Optimization
- Hydrogenation Catalysts: Raney nickel and Pd/C are used for selective hydrogenation steps, improving conversion rates.
- Solvent Choice: Toluene and ethanol are preferred solvents for intermediate formation and purification.
- pH Control: Adjusting pH above 11 with potassium carbonate facilitates deprotection or salt formation steps.
- Temperature and Pressure: Moderate temperatures (50-110°C) and controlled hydrogen pressures (10-40 kg/cm²) optimize reaction kinetics and safety.
Summary Table of Key Experimental Data
| Parameter | Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 50 - 110 °C | Depends on step |
| Hydrogen Pressure | 10 - 40 kg/cm² | For hydrogenation steps |
| Catalyst | Raney Nickel, 10% Pd/C | Used in different hydrogenation steps |
| Solvents | Toluene, Ethanol, t-Butanol | For reactions and purification |
| Reaction Time | 2 - 36 hours | Varies per step |
| pH Adjustment | > 11 | Using potassium carbonate |
| Yield (Intermediate) | 87-89 % | 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride |
| Yield (Final Product) | 89-92 % | 4-morpholino piperidine |
Additional Notes on Chemical Reactions
- The compound can undergo oxidation to sulfonic acid derivatives and reduction to sulfide derivatives.
- Nucleophilic substitution reactions are possible on the sulfonyl group.
- Oxidizing agents like hydrogen peroxide and potassium permanganate, and reducing agents like lithium aluminum hydride are commonly used in related transformations.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Positional Isomers
- 1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride
This isomer has the amine group at the 3-position instead of the 4-position. The molecular weight is identical (285.79 g/mol), but the altered stereoelectronic environment may affect binding affinity and solubility. Such positional changes are critical in drug design, as seen in kinase inhibitors where small structural shifts alter selectivity.
Sulfonyl Group Variations
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride Replacing the morpholine sulfonyl group with a methyl sulfonyl reduces molecular weight to 214.71 g/mol (C₆H₁₅ClN₂O₂S). This compound is noted for high purity (>95%) and applications as a synthetic intermediate.
Aromatic and Heterocyclic Substitutions
- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride Substituting the sulfonyl group with a 4-chlorobenzyl moiety introduces a hydrophobic aromatic ring. This compound (C₁₂H₁₆Cl₂N₂, MW 263.75 g/mol) is synthesized via BOC protection/deprotection and alkylation.
- Its safety data sheet highlights handling precautions due to irritancy.
Bulky Hydrophobic Derivatives
- RB-005 (1-(4-octylphenethyl)piperidin-4-amine)
This derivative features a long alkyl chain (C₈H₁₇) attached to a phenethyl group, enhancing lipophilicity and membrane permeability. It acts as a selective SphK1 inhibitor (IC₅₀ = 3.6 µM), demonstrating how hydrophobic substituents can optimize target engagement.
Comparative Analysis of Key Properties
Table 1: Structural and Physicochemical Properties
Biological Activity
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a morpholine sulfonyl group. Its chemical formula is C10H16N2O2S, and it is typically encountered as a hydrochloride salt, enhancing its solubility in biological systems.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group is known to enhance the binding affinity to target enzymes, potentially inhibiting their activity.
- Antimicrobial Activity : Studies have shown that related piperidine derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may share similar characteristics.
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria. For instance, its derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structural analogs have been tested for anticancer activity. In particular, piperidine derivatives have shown cytotoxic effects against human lung adenocarcinoma cell lines (A549), with mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Screening : A series of piperidine derivatives, including those with sulfonyl groups, were screened for antibacterial activity. Results indicated strong inhibition of Escherichia coli and Staphylococcus aureus, with IC50 values demonstrating their potency .
- Cytotoxicity Assays : In a study focusing on the cytotoxic effects of piperidine derivatives, it was found that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .
- Enzyme Inhibition Studies : The sulfonamide moiety in related compounds has been linked to significant inhibition of acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating neurodegenerative diseases and urinary tract infections respectively .
Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR (δ 3.6–3.8 ppm for morpholine protons; δ 2.8–3.2 ppm for piperidine protons) and 13C NMR confirm structural integrity.
- Mass Spectrometry (MS) : ESI-MS (expected [M+H]+: 265.1) validates molecular weight.
- HPLC : Reverse-phase C18 columns (≥95% purity) with UV detection at 254 nm.
- Elemental Analysis : Confirms Cl⁻ content (theoretical: 12.1%) .
How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?
Advanced
Solvent polarity significantly impacts sulfonylation efficiency:
- Polar Aprotic Solvents : DMF or DMSO increase reaction rates (yield: 85–92%) but require rigorous drying.
- Non-Polar Solvents : Toluene reduces side reactions but lowers yield (65–70%).
Catalysts like DMAP (5 mol%) enhance nucleophilicity, while microwave-assisted synthesis (60°C, 30 min) reduces reaction time. Post-reaction quenching with ice water precipitates the product .
What strategies resolve discrepancies in biological activity data across studies involving this compound?
Advanced
Discrepancies often arise from:
- Salt Form Variations : Free base vs. hydrochloride (e.g., 10-fold solubility differences).
- Impurity Profiles : Residual solvents (e.g., DCM) affecting assay results.
Solutions : - Batch Standardization : Use LC-MS to ensure >99% purity.
- Orthogonal Assays : Combine radioligand binding (IC50) with functional cAMP assays for GPCR targets.
- Interlab Validation : Share reference samples across collaborators to harmonize protocols .
How do computational methods aid in designing novel derivatives of this compound?
Q. Advanced
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) predicts sulfonamide bond stability and reactivity.
- Molecular Docking : AutoDock Vina screens derivatives against serotonin 5-HT6 receptors (binding energy ≤-8.5 kcal/mol).
- ADMET Prediction : SwissADME evaluates logP (optimal: 1.5–2.5) and BBB permeability for CNS targets.
These methods reduce synthesis trials by 40% in lead optimization .
What considerations are vital when designing pharmacological studies for neuropharmacological potential?
Q. Advanced
- In Vitro Models : CHO cells expressing human dopamine D2/D3 receptors for binding kinetics (Kd determination).
- In Vivo Models : Rodent forced swim tests (dose: 10–30 mg/kg i.p.) to assess antidepressant-like effects.
- Pharmacokinetics : Plasma half-life (t1/2) via LC-MS/MS; target >2 hours for sustained activity.
- Off-Target Screening : Panels for hERG inhibition (IC50 >10 μM) and CYP450 interactions .
How can retrosynthetic analysis streamline the development of analogs?
Q. Advanced
- AI-Powered Tools : Pistachio/Bkms_metabolic models propose feasible routes using piperidin-4-amine and substituted sulfonyl chlorides.
- Modular Design : Replace morpholine with thiomorpholine for metabolic stability (t1/2 increase by 1.8×).
- Protecting Groups : Boc protection of the amine during sulfonylation prevents side reactions (yield +15%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
